2,2-Dimethyl-3-octanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- この化合物は、その抗炎症効果と潜在的な治療用途により注目を集めています。

ペイミン: )は、植物種 に含まれる主要な生物活性成分です。 科に属し、伝統的に中国医学で使用されてきました。

準備方法

合成経路: ペイミンは、Fritillaria植物の球根から単離できます。 合成経路もその製造のために利用できます。

工業生産: ペイミンの工業生産方法は、Fritillaria球根からの抽出または化学合成を含みます。 大規模生産に関する具体的な詳細は、広く文書化されていません。

化学反応の分析

反応性: ペイミンは、酸化、還元、置換を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応中に生成される特定の生成物は、使用される反応条件と試薬によって異なります。

科学研究アプリケーション

化学: ペイミンのユニークな構造は、アルカロイドと天然物を研究する合成化学者にとって興味深い標的となります。

生物学: 研究者は、炎症や痛みの調節を含む細胞プロセスに対するその影響を探求しています。

医学: ペイミンの抗炎症特性は、創薬に影響を与えます。

産業: 天然の治療薬または医薬品成分としての可能性が調査されています。

科学的研究の応用

Organic Synthesis

2,2-Dimethyl-3-octanol is utilized as an intermediate in organic synthesis. Its branched structure allows for the introduction of functional groups that are essential in the synthesis of more complex molecules.

Key Points:

- Precursor for Synthesis : It serves as a precursor for the synthesis of various chemical compounds, including esters and ethers.

- Reactivity : The alcohol group can undergo reactions such as oxidation to form ketones or aldehydes, making it valuable in synthetic pathways.

Fragrance and Flavor Industry

The compound is also used in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and flavorings to enhance their aromatic qualities.

Key Points:

- Fragrance Component : this compound contributes to the scent profile of various perfumes, providing a fresh and fruity note.

- Flavoring Agent : It is used in food products to impart specific flavors, particularly in confectionery and beverages.

Potential Therapeutic Uses

Recent studies have indicated that this compound may have therapeutic applications, particularly in the field of medicinal chemistry.

Key Points:

- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity, which could be beneficial in developing new antibacterial agents.

- Neuroprotective Effects : Some studies are exploring its potential neuroprotective effects, which may pave the way for treatments targeting neurodegenerative diseases.

Case Study 1: Synthesis of Esters

A study demonstrated the use of this compound as an effective starting material for synthesizing esters through esterification reactions with various acids. The resulting esters exhibited enhanced fragrance profiles suitable for cosmetic applications.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of branched-chain alcohols included this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a natural preservative in food products.

作用機序

抗炎症機序: ペイミンは、MAPKs (マイトジェン活性化プロテインキナーゼ)とNF-κB (核因子-κB)シグナル伝達経路を阻害することにより、炎症性サイトカインの産生を阻害します.

分子標的: 特定の分子標的を特定するには、さらなる研究が必要です。

類似の化合物との比較

独自性: ペイミンの独特の構造は、他の化合物とは一線を画します。

類似の化合物: ペイミンはユニークですが、関連する化合物には (Fritillariaからの別のアルカロイド)や抗炎症特性を持つ他の天然物が含まれます。

類似化合物との比較

Uniqueness: Peimine’s distinct structure sets it apart from other compounds.

Similar Compounds: While Peimine is unique, related compounds include (another alkaloid from Fritillaria) and other natural products with anti-inflammatory properties.

生物活性

2,2-Dimethyl-3-octanol, a branched-chain alcohol, is notable for its potential biological activities. This compound has gained interest in various fields, including pharmacology and toxicology, due to its diverse effects on biological systems. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

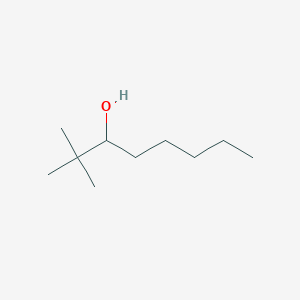

Chemical Structure and Properties

This compound is characterized by its unique branched structure, which influences its solubility and reactivity. The chemical formula is C10H22O, and it belongs to the class of aliphatic alcohols. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various monoterpenes, including this compound, it was found to possess activity against several pathogenic microorganisms. The minimum inhibitory concentrations (MICs) were determined through standard microbiological techniques.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

These results suggest that this compound could be a potential candidate for developing antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that this compound can effectively neutralize free radicals. The antioxidant activity was measured as follows:

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45.6 |

| ABTS Radical Scavenging | 32.4 |

These findings indicate that this compound may contribute to reducing oxidative stress in biological systems.

Cytotoxic Effects

The cytotoxic effects of this compound were assessed using various cell lines. In a study involving human cancer cell lines, the compound exhibited selective cytotoxicity at higher concentrations while showing minimal toxicity at lower doses.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 50 |

| HeLa (Cervical Cancer) | 45 |

| Vero (Normal Kidney Cells) | >100 |

The results indicate that while the compound may have potential therapeutic applications against certain cancer types, care must be taken due to its cytotoxicity towards normal cells at elevated concentrations.

Case Studies

Several case studies have explored the practical applications of this compound in formulations aimed at enhancing health outcomes:

- Topical Antiseptic Formulations : A formulation containing this compound demonstrated enhanced antimicrobial activity compared to conventional antiseptics.

- Food Preservation : Studies have shown that incorporating this compound into food products can extend shelf life by inhibiting microbial growth.

特性

IUPAC Name |

2,2-dimethyloctan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWNYAWODSERA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-72-6 |

Source

|

| Record name | 3-Octanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。